
6-Methylisoquinolin-1(2H)-one
Vue d'ensemble
Description
6-Methylisoquinolin-1(2H)-one is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their utility in drug development. The compound itself and its derivatives have been synthesized and studied for their potential interactions with biological molecules, such as DNA, and for their structural properties.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and reactions. For instance, a one-pot synthesis approach has been developed for 1H-isochromenes and 1,2-dihydroisoquinolines, which involves a sequential multicomponent reaction followed by an intramolecular Wittig reaction . Another study reports the multistep synthesis of 3-ethoxy-8-methyl-7(5)H-cyclopenta[f]isoquinoline, starting from m-methyl-N-acetylbenzylamine and involving reactions such as Friedel-Crafts, nitrile hydrolysis, esterification, and cyclization . Additionally, novel isoquinoline isomers have been synthesized using selective Buchwald–Hartwig and Suzuki reactions, followed by methylation .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined by X-ray crystallography, revealing a distorted six-membered hetero ring with intermolecular hydrogen bonds . Crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have also been determined, showing short O—H⋯N hydrogen bonds .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. For instance, an alternative method for the direct methylation of metalated isoquinolines has been presented, which involves aminomethylation/hydrogenolysis, as demonstrated in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involved reactions such as allyl etherification, Claisen rearrangement, and reductive amination .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be influenced by their molecular structure. For example, the presence of substituents on the isoquinoline ring can affect its reactivity and interaction with other molecules. The elucidation of the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline provided insights into the chemical behavior of these compounds . Additionally, the crystal structures of complexes formed by isoquinoline derivatives, such as those with nicotinic acid and L-ascorbic acid, reveal the importance of hydrogen bonding in determining the properties of these compounds .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- 6-Methylisoquinolin-1(2H)-one is utilized in synthetic methodologies for creating highly-substituted isoquinolines, crucial in natural product syntheses and drug development. A novel method for introducing a methyl group at C1 of isoquinolines is exemplified in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).
Biological and Medicinal Applications
- Isoquinoline alkaloids, like those derived from 6-methylisoquinolin-1(2H)-one, exhibit various biological activities. For example, two new isoquinoline alkaloids isolated from Thalictrum glandulosissimum demonstrated weak anti-tobacco mosaic virus (anti-TMV) activity (Hu et al., 2020).
Chemical Reactivity and Applications in Material Science
- In material science, the reactivity of derivatives of 6-methylisoquinolin-1(2H)-one, such as 1-methylisoquinoline, has been explored for potential applications. For instance, 1-methylisoquinoline reacts with arylidine malononitrile in the presence of piperidine to produce Michael adducts (Abdallah, Abdelhadi, Ibrahim, & Hassaneen, 2002).
Application in Corrosion Inhibition
- 6-Methylisoquinolin-1(2H)-one derivatives, such as 1-methylisoquinoline, have been studied for their effectiveness in corrosion inhibition, particularly in protecting mild steel in hydrochloric acid media (Al-Uqaily, 2015).
Role in Fluorescent Probing and Sensing
- Some derivatives of 6-methylisoquinolin-1(2H)-one are used in developing fluorescent probes. For example, a two-photon fluorescent probe based on a 6-methylisoquinolin-1(2H)-one derivative was designed for detecting 1, 4-dithiothreitol (DTT), demonstrating its application in biological imaging and sensing (Sun et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
6-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBPTIYKXNVKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572908 | |
| Record name | 6-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylisoquinolin-1(2H)-one | |
CAS RN |
131002-10-3 | |
| Record name | 6-Methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131002-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



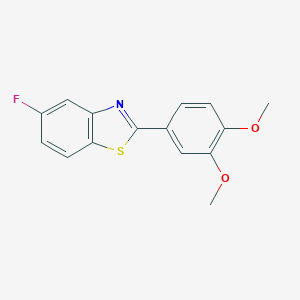
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
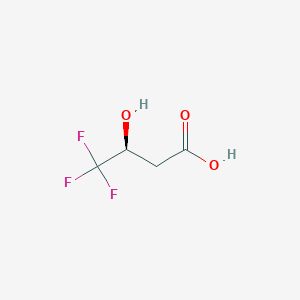
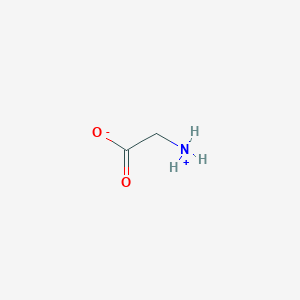
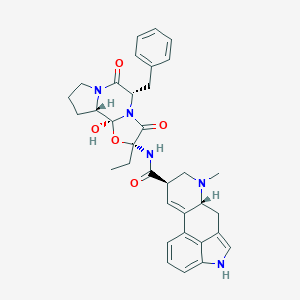
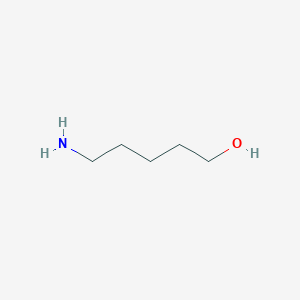
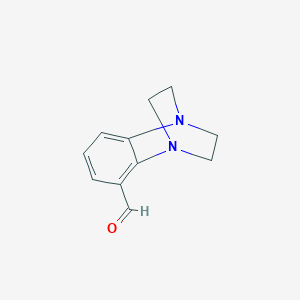
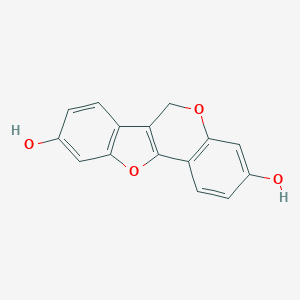
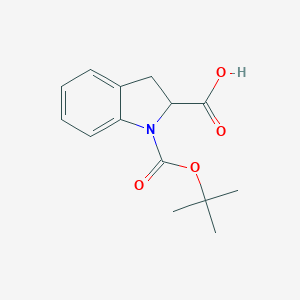
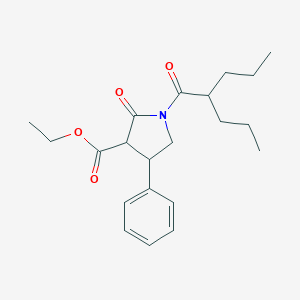
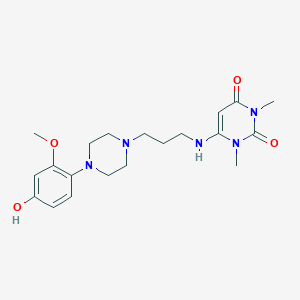

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)